Amikacin sulfate salt

Description

Evolution of Aminoglycoside Research and the Role of Amikacin (B45834) Sulfate (B86663) Salt

The field of aminoglycoside research began with the discovery of streptomycin (B1217042) in 1944, the first antibiotic effective against tuberculosis. ekb.egnih.gov This was followed by the isolation of other natural aminoglycosides from bacteria, such as kanamycin (B1662678) from Streptomyces kanamyceticus in 1957 and gentamicin (B1671437) from Micromonospora purpurea in 1963. asm.orgnih.govcreative-diagnostics.com However, the widespread use of these early antibiotics led to the emergence of bacterial resistance, primarily through enzymatic modification by aminoglycoside-modifying enzymes (AMEs). mdpi.com

This challenge spurred the development of semi-synthetic aminoglycosides designed to evade these resistance mechanisms. asm.org Amikacin, synthesized in 1972 by modifying kanamycin A, was a landmark achievement in this effort. nih.govnih.gov The key modification was the acylation of the C-1 amino group of the deoxystreptamine moiety with an L-(−)-γ-amino-α-hydroxybutyryl side chain. nih.govmdpi.com This structural change sterically hinders the access of many AMEs, including phosphotransferases and nucleotidyltransferases, that would otherwise inactivate the antibiotic. mdpi.comwikipedia.org As a result, amikacin demonstrated a broader spectrum of activity and became a vital tool against infections caused by multidrug-resistant Gram-negative pathogens. nih.govrxlist.com Its development marked a pivotal shift in antibiotic research from discovering natural compounds to the rational design of semi-synthetic derivatives to overcome specific resistance challenges. asm.org

Current Frontiers in Amikacin Sulfate Salt Research

Modern research on this compound is largely driven by the need to enhance its efficacy, overcome emerging resistance, and improve its delivery to infection sites. Key frontiers include the development of novel drug delivery systems, understanding and countering new resistance mechanisms, and investigating its activity against bacterial biofilms.

Novel Drug Delivery Systems: To improve therapeutic outcomes, researchers are encapsulating amikacin sulfate in various carriers. These systems aim to provide sustained drug release and targeted delivery. ekb.egjddtonline.info For instance, amikacin has been loaded into microparticles (MPs) made from low-molecular-weight poly(lactic acid) (PLA) and poly(lactic acid-co-polyethylene glycol) (PLA–PEG), showing potential for direct application to infected tissues. acs.org Liposomal formulations, such as Amikacin Liposome Inhalation Suspension (ALIS), have been developed to deliver the drug directly to the lungs for treating non-tuberculous mycobacterial (NTM) infections, enhancing uptake by macrophages where the bacteria reside. nih.govfrontiersin.org Other investigated carriers include dextran (B179266) nanoparticles and carrier erythrocytes, which demonstrate sustained release profiles. oup.commdpi.com

| Delivery System | Carrier Material | Key Research Finding | Reference |

|---|---|---|---|

| Microparticles (MPs) | Poly(lactic acid) (PLA) | Achieved a drug loading efficiency of 36.5 ± 1.5 μg/mg. | acs.org |

| Microparticles (MPs) | Poly(lactic acid-co-polyethylene glycol) (PLA–PEG) | Demonstrated a higher loading efficiency of 106 ± 32 μg/mg compared to PLA alone. | acs.org |

| Liposomal Suspension (ALIS) | Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol | Effectively penetrates Mycobacterium avium biofilms and enhances amikacin uptake into macrophages. | frontiersin.org |

| Nanoparticles | Dextran | Showed a high loading capacity of 91.5 ± 1.2% with a sustained release profile over several days. | mdpi.com |

| Carrier Erythrocytes | Rat Erythrocytes | Increased the plasma half-life and area under the curve of the antibiotic, indicating a sustained release effect. | oup.com |

Mechanisms of Resistance: Despite its design, resistance to amikacin has emerged, most notably through the action of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] enzyme. nih.govmdpi.com This enzyme, often found in Gram-negative bacteria, acetylates amikacin, rendering it ineffective. mdpi.com Research is focused on understanding the structure and function of these enzymes to develop inhibitors that could be used alongside amikacin. mdpi.com Furthermore, studies involving the directed evolution of other resistance enzymes, such as aminoglycoside phosphotransferase (APH(3′)-IIIa), have been conducted to understand the adaptive pathways bacteria might take, revealing that evolving resistance to amikacin can impose a significant fitness cost on the bacteria. plos.org

Biofilm Research: Bacterial biofilms, structured communities of bacteria, are notoriously difficult to treat with conventional antibiotics. Current research is actively investigating amikacin's ability to penetrate and disrupt these biofilms. Studies have shown that liposomal formulations of amikacin can effectively penetrate Mycobacterium avium complex (MAC) biofilms. frontiersin.org Other research has explored amikacin's effect on biofilms formed by various staphylococci species, finding that while it can reduce biofilm mass, complete eradication is challenging, highlighting the need for combination therapies or advanced delivery strategies. mdpi.com

| Organism | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Mycobacterium avium complex (MAC) | Biofilm Penetration by ALIS | ALIS concentration-dependently reduced viable cell counts in established biofilms. | frontiersin.org |

| Staphylococcus species (CoNS) | Biofilm Mass Reduction | Amikacin at 10x MIC significantly reduced biofilm mass in 15 different clinical isolates. | mdpi.com |

| Staphylococcus aureus | Combination with Mesenchymal Stem Cells (MSC) | MSC combined with amikacin significantly reduced S. aureus biomass compared to amikacin alone after 24 hours. | researchgate.net |

| Escherichia coli | Combination with Mesenchymal Stem Cells (MSC) | MSC with amikacin significantly reduced E. coli biofilms compared to MSC alone after 48 hours. | researchgate.net |

Interdisciplinary Approaches to this compound Investigations

The complexity of amikacin sulfate research necessitates collaboration across multiple scientific disciplines. These interdisciplinary approaches combine computational, chemical, and biological methods to gain a deeper understanding of the drug's function and to innovate new therapeutic strategies.

Computational and Biophysical Chemistry: Computational modeling and biophysical techniques are being used to elucidate the fundamental interactions between amikacin and its molecular target. sigmaaldrich.com Studies employ computational docking, spectroscopic analysis, and calorimetric methods to investigate how amikacin binds to the A-site of bacterial 16S ribosomal RNA. mdpi.comsigmaaldrich.com This research provides detailed insights into the structural basis of its antibiotic activity and the specific interactions conferred by its unique side chain, which can guide the design of future antibiotics. mdpi.com

Materials Science and Pharmacology: The development of novel drug delivery systems for amikacin is a prime example of the synergy between materials science and pharmacology. ekb.egacs.org Material scientists design and fabricate polymer-based carriers like nanoparticles and hydrogels, while pharmacologists evaluate their biocompatibility, drug release kinetics, and in vivo efficacy. ekb.egacs.orgoup.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling is then used to simulate drug concentrations over time and predict therapeutic success, helping to optimize dosing regimens for these new formulations. nih.govnih.gov

Metabolomics and Systems Biology: Metabolomics, the large-scale study of small molecules within cells, offers a systems-level view of how amikacin affects bacterial physiology. Recent studies have used metabolomics to investigate the synergistic action of amikacin when combined with other antibiotics, such as meropenem (B701), against multidrug-resistant Pseudomonas aeruginosa. frontiersin.org This approach revealed that the combination therapy disrupts multiple essential metabolic pathways, including nucleotide and peptidoglycan synthesis, more profoundly than either drug alone. frontiersin.org These findings provide a mechanistic basis for combination therapies and can help identify new drug targets.

| Interdisciplinary Field | Research Method | Key Finding | Reference |

|---|---|---|---|

| Biophysical Chemistry | Computational, Spectroscopic, and Calorimetric Studies | Characterized the specific interactions between amikacin's L-HABA side chain and the G1405–C1496 base pair in the ribosomal A-site. | mdpi.comsigmaaldrich.com |

| Pharmacokinetics/Pharmacodynamics (PK/PD) | Monte Carlo Simulation | A 15 mg/kg regimen was predicted to achieve the target peak concentration (Cpeak/MIC ≥8) in over 90% of patients for bacteria with a MIC of ≤4 μg/mL. | nih.gov |

| Metabolomics | Untargeted Metabolomic Analysis | The combination of amikacin and meropenem significantly reduced uracil (B121893) levels and disrupted peptidoglycan synthesis in P. aeruginosa. | frontiersin.org |

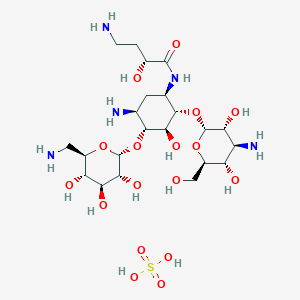

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H45N5O17S |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

(2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 |

InChI Key |

HIBICIOPDUTNRR-BOEHXBESSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Amikacin Sulfate Salt

Molecular Interactions with Prokaryotic Ribosomal Subunits

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the central target of amikacin (B45834). The antibiotic's activity is specifically directed at the 30S subunit, a complex of ribosomal RNA (rRNA) and proteins responsible for decoding messenger RNA (mRNA). patsnap.comcreative-diagnostics.com

Amikacin binds with high affinity to the 30S ribosomal subunit, a critical component for the initiation and fidelity of protein translation. nih.govnih.gov This binding is considered irreversible and occurs at the decoding A-site on the 16S rRNA. wikipedia.orgncats.io The interaction induces a conformational change in the A-site, altering it to a state that mimics the binding of a cognate tRNA-mRNA complex. mdpi.com This structural alteration is fundamental to the subsequent disruption of protein synthesis. The L-amino-α-hydroxybutyryl (L-HABA) moiety attached to the N-1 position of the central 2-deoxystreptamine (B1221613) (2-DOS) ring in amikacin is crucial. newdrugapprovals.orgresearchgate.net This side chain provides steric hindrance, which protects amikacin from inactivation by many aminoglycoside-modifying enzymes, a common bacterial resistance mechanism, while not impeding its binding to the ribosomal target. newdrugapprovals.orgnih.gov

Recent studies have also identified a secondary binding site for amikacin in the large 50S subunit, near the P-site tRNA and the peptidyl transferase center. researchgate.netnih.govdiva-portal.org This additional interaction point may contribute to its pleiotropic effects on different stages of translation. researchgate.net

The primary binding pocket for amikacin is located within the A-site of the 16S rRNA, specifically in a region of helix 44 (h44) near nucleotide 1400. ncats.ionih.gov Structural studies have revealed that amikacin makes specific contacts with key nucleotides. It binds to four nucleotides of the 16S rRNA, most notably creating a pseudo-base pair with the universally conserved A1408 nucleotide. nih.govoup.com This interaction is critical as it forces two other key adenine (B156593) residues, A1492 and A1493, out of the helix. nih.govmdpi.com In their normal "off" state, these nucleotides are tucked into the helix, but upon cognate tRNA binding, they flip out to an "on" state to check the codon-anticodon pairing. oup.com Amikacin binding locks these bases in the "on" position, compromising the ribosome's proofreading capability. mdpi.com

In addition to its strong interaction with rRNA, amikacin also makes contact with a single amino acid of the ribosomal protein S12 (also known as uS12). ncats.ionih.govcancer.gov The S12 protein is known to play an important role in maintaining translational accuracy. drugbank.com The combined interactions with both the 16S rRNA and the S12 protein anchor the drug firmly in the decoding center, leading to profound consequences for protein synthesis. nih.govnewdrugapprovals.org

Table 1: Key Molecular Interactions of Amikacin with the 30S Ribosomal Subunit

| Interacting Component | Specific Site of Interaction | Consequence of Interaction |

|---|---|---|

| 16S rRNA | Helix 44 (h44) A-site, including nucleotides A1408, A1492, and A1493. nih.govnih.govoup.com | Induces conformational change, locks A1492/A1493 in "on" state, disrupts proofreading. mdpi.comoup.com |

| Ribosomal Protein S12 | Single amino acid contact point. ncats.ionih.gov | Stabilizes drug binding, contributes to impairment of translational accuracy. drugbank.com |

| L-HABA Side Chain | N-1 position of the 2-deoxystreptamine ring. newdrugapprovals.orgresearchgate.net | Sterically hinders aminoglycoside-modifying enzymes, preserving antibiotic activity. nih.gov |

Disruption of Bacterial Protein Synthesis

The binding of amikacin to the ribosomal A-site triggers a series of events that severely impair the synthesis of functional proteins, which is ultimately lethal to the bacterium. drugbank.compatsnap.com

One of the primary consequences of amikacin binding is the disruption of the formation of the translational initiation complex. ncats.ionih.govtoku-e.com This complex, which consists of the 30S subunit, initiator tRNA (fMet-tRNA), and mRNA, is essential for starting protein synthesis. By binding to the 30S subunit, amikacin can prevent the proper assembly of these components, thereby blocking protein synthesis before it can even begin. ncats.ionih.gov This leads to the breakup of polysomes (multiple ribosomes translating the same mRNA) into nonfunctional monosomes. ncats.io

A hallmark of amikacin and other aminoglycosides is their ability to cause the misreading of the mRNA genetic code. patsnap.comnih.gov By locking the A-site decoding center in a conformation that accepts tRNA regardless of a perfect codon-anticodon match, amikacin dramatically reduces the fidelity of translation. nih.govmdpi.com The ribosome is tricked into accepting near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comnih.gov This misreading is not random; certain types of errors, such as misreading of the third codon position, are more frequent. nih.gov The result is the synthesis of aberrant, non-functional, or potentially toxic proteins that can disrupt cellular processes and damage the cell membrane. ncats.iopatsnap.com

Beyond causing misreading, amikacin also interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. nih.govnih.gov The presence of the antibiotic in the A-site can slow or inhibit this movement. diva-portal.org Furthermore, the incorporation of wrong amino acids can lead to premature termination of translation when the faulty protein structure causes the ribosomal complex to dissociate. nih.gov Recent kinetic and structural studies show amikacin also inhibits peptide release during the termination phase by binding to the large subunit and interfering with the action of release factors. researchgate.netnih.gov The cumulative effect is a halt in the production of essential proteins and the accumulation of defective protein products, leading to a cascade of cellular dysfunction and ultimately, bactericidal action. ncats.iopatsnap.com

Table 2: Effects of Amikacin on Bacterial Protein Synthesis Stages

| Stage of Protein Synthesis | Effect of Amikacin | Molecular Consequence |

|---|---|---|

| Initiation | Blocks formation of the initiation complex. ncats.ionih.gov | Prevents assembly of ribosome, mRNA, and initiator tRNA; polysomes break into monosomes. ncats.io |

| Elongation (Decoding) | Induces mRNA misreading and reduces translational fidelity. patsnap.comnih.gov | Incorporation of incorrect amino acids into the polypeptide chain. nih.gov |

| Elongation (Translocation) | Inhibits or slows the movement of the ribosome along the mRNA. diva-portal.orgnih.gov | Stalls protein synthesis, leading to truncated proteins. |

| Termination | Interferes with release factor-mediated peptide release. researchgate.netnih.gov | Prevents the release of the completed polypeptide chain from the ribosome. |

Bacterial Resistance Mechanisms to Amikacin Sulfate Salt

Enzymatic Modification of Amikacin (B45834) Sulfate (B86663) Salt

Bacteria have evolved sophisticated enzymatic systems to neutralize amikacin sulfate salt. These enzymes, collectively known as aminoglycoside-modifying enzymes (AMEs), chemically alter the structure of the amikacin molecule, thereby preventing its interaction with the 30S ribosomal subunit and inhibiting protein synthesis. nih.govbohrium.comresearchgate.netresearchgate.net AMEs are broadly categorized into three main classes based on the type of chemical modification they catalyze: acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.govbohrium.comresearchgate.net

While amikacin was designed to be refractory to many AMEs, certain enzymes have emerged that can effectively inactivate it. nih.govbohrium.comresearchgate.net The presence of the L-(-)-γ-amino-α-hydroxybutyryl (AHBA) side chain at the C-1 amino group of the deoxystreptamine moiety in amikacin provides steric hindrance, protecting it from modification by several AMEs that inactivate other aminoglycosides like kanamycin (B1662678) A. nih.govnih.gov However, specific AMEs have been identified that can overcome this structural advantage.

The most clinically significant mechanism of resistance to amikacin is the acetylation of its 6'-amino group, catalyzed by aminoglycoside 6'-N-acetyltransferases (AACs). nih.govbohrium.comresearchgate.net Among these, the aminoglycoside 6′-N-acetyltransferase type Ib, commonly designated as AAC(6′)-Ib, is the most prevalent and widely disseminated enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govbohrium.comresearchgate.netasm.org This enzyme utilizes acetyl-CoA as a cofactor to transfer an acetyl group to the 6'-amino group of amikacin, leading to its inactivation. nih.govpreprints.org The aac(6')-Ib gene is frequently found in clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.govrutgers.edu While AAC(6')-Ib is the most prominent, other acetyltransferases, such as AAC(6')-Ian and AAC(6')-Iao, have also been identified to confer resistance to amikacin. oup.comnih.govoup.com

| Enzyme | Gene | Commonly Found In | Reference |

|---|---|---|---|

| Aminoglycoside 6'-N-acetyltransferase type Ib | aac(6')-Ib | Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli | nih.govrutgers.edu |

| Aminoglycoside 6'-N-acetyltransferase-Ian | aac(6')-Ian | Serratia marcescens | oup.com |

| Aminoglycoside 6'-N-acetyltransferase-Iao | aac(6')-Iao | Human gut microbiota | oup.comnih.gov |

Aminoglycoside phosphotransferases (APHs) constitute another major class of AMEs that can inactivate amikacin. These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside molecule. nih.govasm.org Resistance to amikacin via phosphorylation is less common than acetylation but still poses a clinical challenge. For instance, APH(3')-II has been shown to mediate amikacin resistance in E. coli by phosphorylating the 3'-hydroxyl group of the antibiotic. researchgate.netnih.govasm.org The product of this reaction, 3'-O-phosphoryl-amikacin, exhibits no antibacterial activity. researchgate.netasm.org Another phosphotransferase, APH(3')-VIa, has been significantly correlated with amikacin resistance in Acinetobacter baumannii. nih.gov A bifunctional enzyme, AAC(6')-APH(2''), which possesses both acetyltransferase and phosphotransferase activity, can also confer resistance to amikacin. oup.comfrontiersin.org

| Enzyme | Mechanism of Action | Organism(s) | Reference |

|---|---|---|---|

| APH(3')-II | Phosphorylation of the 3'-hydroxyl group | Escherichia coli | researchgate.netnih.govasm.org |

| APH(3')-VIa | Associated with amikacin resistance | Acinetobacter baumannii | nih.gov |

| AAC(6')-APH(2'') | Bifunctional (acetylation and phosphorylation) | Campylobacter coli | oup.comfrontiersin.org |

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, are a class of AMEs that inactivate aminoglycosides by catalyzing the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the antibiotic. nih.govasm.org Resistance to amikacin through nucleotidylation is also a recognized mechanism. The enzyme ANT(4')-II has been identified as a cause of amikacin resistance in Gram-negative pathogens such as P. aeruginosa, E. coli, and K. pneumoniae. rutgers.eduasm.org This enzyme adenylylates the 4'-hydroxyl group of amikacin, leading to its inactivation. rutgers.eduasm.org

The inactivation of this compound by AMEs is a direct result of the specific molecular interactions between the enzyme and the antibiotic. These enzymes recognize and bind to specific functional groups on the amikacin molecule. The binding of amikacin to the active site of an AME, along with the respective cosubstrate (acetyl-CoA for AACs, ATP for APHs and ANTs), facilitates the covalent modification of the antibiotic. asm.orgmdpi.com This structural alteration sterically hinders the binding of amikacin to its target site on the 16S rRNA within the bacterial 30S ribosomal subunit. asm.orgnih.gov Consequently, the modified amikacin is unable to disrupt protein synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.

Aminoglycoside-Modifying Enzymes (AMEs)

Genetic Determinants of this compound Resistance

The genes encoding AMEs are the primary genetic determinants of amikacin resistance. These resistance genes are often located on mobile genetic elements (MGEs), which facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. nih.govbohrium.comresearchgate.netnih.govasm.org

Role of Mobile Genetic Elements (MGEs): Integrons, Transposons, Plasmids

Mobile genetic elements (MGEs) are key drivers in the rapid dissemination of antibiotic resistance genes among bacterial populations. frontiersin.org These DNA segments can move within a single genome or be transferred to other bacteria, facilitating the swift spread of resistance traits. frontiersin.org The primary amikacin resistance mechanism found in clinical settings involves the enzymatic modification of the drug, most commonly by the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. nih.govresearchgate.net The gene encoding this enzyme, aac(6')-Ib, is frequently located on MGEs, which underscores their importance in the spread of amikacin resistance. nih.govresearchgate.net

Integrons : These genetic elements are specialized in capturing and expressing mobile gene cassettes that often contain antibiotic resistance genes. mdpi.comfrontiersin.org They possess a site-specific recombination system that allows them to integrate gene cassettes, including those conferring amikacin resistance. mdpi.comnih.gov Class 1 integrons are most frequently associated with antimicrobial resistance in clinical settings and play a significant role in the dissemination of genes like aac(6')-Ib. mdpi.commdpi.com

Transposons : Often referred to as "jumping genes," transposons are DNA sequences that can change their position within a genome. researchgate.net This mobility allows them to transfer resistance genes between different replicons, such as from a chromosome to a plasmid. mdpi.com Transposons like Tn1331 and Tn1528 have been identified as carriers of amikacin resistance genes, contributing to their spread in pathogens like Klebsiella pneumoniae and Providencia stuartii. nih.govnih.govnih.gov

Plasmids : These are extrachromosomal, self-replicating DNA molecules that serve as primary vehicles for the horizontal transfer of genetic material, including resistance genes. frontiersin.orgasm.org Plasmids can harbor integrons and transposons, creating complex mobile platforms that accumulate multiple resistance genes. frontiersin.org The dissemination of amikacin resistance, particularly in outbreaks of hospital-acquired infections, has been frequently linked to the spread of conjugative plasmids carrying resistance determinants among various bacterial species. nih.govnih.gov

| Mobile Genetic Element | Role in Amikacin Resistance | Key Examples/Genes |

|---|---|---|

| Integrons | Capture and express resistance gene cassettes. | Class 1 integrons carrying the aac(6')-Ib gene cassette. nih.govmdpi.com |

| Transposons | Mediate the movement of resistance genes between DNA molecules (e.g., plasmid to chromosome). | Tn1331 and Tn1528 carrying amikacin resistance determinants. nih.govnih.gov |

| Plasmids | Act as vectors for the horizontal transfer of resistance genes between bacteria. | Conjugative plasmids carrying transposons and integrons with amikacin resistance genes. nih.govnih.gov |

Chromosomal Gene Mutations Conferring Resistance (e.g., fusA)

While MGEs are crucial for the rapid spread of resistance, stable, heritable resistance can also arise from mutations within the bacterial chromosome. These mutations can alter the antibiotic's target, affect its transport, or influence regulatory pathways.

A notable example of a chromosomal mutation conferring amikacin resistance is found in the fusA gene. nih.gov The fusA gene encodes the Elongation Factor G (EF-G), a protein essential for the translocation step of protein synthesis on the ribosome. biorxiv.org Mutations in fusA have been identified as a mechanism of resistance to aminoglycosides in several bacterial species, including Pseudomonas aeruginosa. nih.govasm.org For instance, specific amino acid substitutions, such as P610L in the EF-G protein, have been shown to confer a 4- to 8-fold increase in resistance to amikacin and other related aminoglycosides. nih.govbiorxiv.org It is hypothesized that these mutations in EF-G alter the conformation of the ribosome, which in turn reduces the binding affinity of amikacin to its target site. asm.org

| Gene | Function of Gene Product | Effect of Mutation | Example Bacterium |

|---|---|---|---|

| fusA | Encodes Elongation Factor G (EF-G), involved in ribosomal translocation. | Alters ribosomal conformation, reducing amikacin binding affinity. asm.org | Pseudomonas aeruginosa nih.govasm.org |

Horizontal Gene Transfer Mechanisms: Transduction, Conjugation, Transformation

Horizontal gene transfer (HGT) is the process by which bacteria acquire genetic material from other bacteria, rather than by vertical inheritance. It is the primary means by which resistance genes located on MGEs are disseminated. youtube.com

Transduction : This process involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). youtube.com During viral replication, bacterial DNA, including plasmids or chromosomal fragments carrying resistance genes, can be mistakenly packaged into new phage particles. When this phage infects a new bacterium, it injects the resistance gene, which can then be incorporated into the recipient's genome. Amikacin resistance genes have been shown to be transducible in Pseudomonas aeruginosa by phages such as F 116. nih.gov

Conjugation : This is the most common mechanism for the spread of antibiotic resistance and involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through physical contact. asm.orgyoutube.comnih.gov A specialized structure called a pilus facilitates this connection. youtube.com Conjugative plasmids carrying amikacin resistance genes are a major concern in clinical environments, as they can spread rapidly among different bacterial species and genera. nih.govnih.gov

Transformation : This mechanism involves the uptake and incorporation of naked DNA from the surrounding environment. youtube.com When a bacterium dies and lyses, it releases its DNA, including resistance genes. Competent bacteria in the vicinity can take up these fragments and integrate them into their own genome through homologous recombination. While less common for aminoglycoside resistance compared to conjugation, natural transformation has been demonstrated as a viable pathway for the acquisition of amikacin resistance. frontiersin.org

Non-Enzymatic Resistance Mechanisms

Beyond enzymatic inactivation, bacteria employ several non-enzymatic strategies to resist amikacin. These mechanisms typically involve preventing the antibiotic from reaching its intracellular target or altering the target itself to reduce binding.

Modifications of this compound Target Sites (e.g., Ribosomal Alterations)

The primary target of amikacin is the 16S rRNA component of the 30S ribosomal subunit, where it binds to the A-site and disrupts protein synthesis. nih.govresearchgate.net A highly effective resistance strategy involves altering this target site to prevent the antibiotic from binding.

The most significant mechanism in this category is mutational alteration of the rrs gene, which encodes the 16S rRNA. nih.gov Point mutations at specific positions within this gene can confer high-level resistance to amikacin and other aminoglycosides. asm.org This mechanism is particularly prevalent in Mycobacterium species. nih.govatsjournals.org For example, an A-to-G substitution at position 1408 (A1408G) is a common mutation that leads to significant amikacin resistance in Mycobacterium abscessus and Mycobacterium avium complex. atsjournals.orgdovepress.com These mutations sterically hinder the binding of amikacin to the ribosomal A-site, rendering the antibiotic ineffective. researchgate.net

| Target Site | Gene | Mechanism of Alteration | Effect on Amikacin Action | Common Mutations |

|---|---|---|---|---|

| 16S rRNA (A-site) | rrs | Point mutations in the gene sequence. | Prevents or reduces the binding of amikacin to the ribosome. researchgate.net | A1408G, C1409T asm.orgatsjournals.orgdovepress.com |

Efflux Pump Systems and Reduced Membrane Permeability

Another effective non-enzymatic resistance strategy is to limit the intracellular concentration of amikacin, either by actively pumping it out of the cell or by preventing it from entering in the first place.

Efflux Pump Systems : Bacteria possess various membrane-bound protein complexes known as efflux pumps that can recognize and expel a wide range of toxic compounds, including antibiotics like amikacin. nih.gov Overexpression of these pumps can lead to clinically significant levels of resistance. mdpi.com In Gram-negative bacteria, multidrug efflux systems from the Resistance-Nodulation-Division (RND) family are particularly important. mdpi.com For instance, in Acinetobacter baumannii, the overexpression of RND-type efflux pumps such as AdeABC and AdeIJK has been shown to contribute to amikacin resistance. brieflands.commdpi.com

Reduced Membrane Permeability : The bacterial cell wall and membranes act as natural barriers to the entry of molecules like amikacin. nih.gov Alterations in the composition or structure of these barriers, such as changes in porin channels or the lipid bilayer, can reduce the permeability of the cell to the antibiotic. This decreased uptake limits the amount of drug that reaches the ribosomes, thereby contributing to resistance. nih.gov

Adaptive Resistance Phenomenologies

Adaptive resistance is a temporary and reversible form of resistance that is induced by the bacterium's initial exposure to an antibiotic. oup.com Unlike resistance caused by genetic mutations, this is a phenotypic adaptation. In the context of amikacin and other aminoglycosides, this phenomenon involves the downregulation of the antibiotic's uptake. nih.gov

Upon first exposure to amikacin, even at sub-inhibitory concentrations, bacteria like Pseudomonas aeruginosa can enter a state of drug refractoriness within one to two hours. oup.comnih.gov This is believed to be caused by a protective alteration that reduces the active transport of the aminoglycoside into the cell. nih.gov This resistant state is transient; if the bacteria are transferred to a drug-free medium, they revert to their original susceptible state after several hours of growth. oup.com This phenomenon has significant implications for dosing regimens, as subsequent doses of the antibiotic may be administered when the bacteria are in a state of maximal resistance. nih.gov

Synthetic Methodologies and Chemical Derivatization of Amikacin Sulfate Salt

Semi-Synthetic Origin from Kanamycin (B1662678) A

The journey to amikacin (B45834) begins with kanamycin A, a natural aminoglycoside produced by the bacterium Streptomyces kanamyceticus. thermofisher.com The development of amikacin was a direct response to the growing problem of bacterial resistance to existing aminoglycosides like kanamycin. nih.govuomustansiriyah.edu.iq Researchers sought to create a derivative that would be less susceptible to the inactivating enzymes produced by resistant bacterial strains. nih.govnih.gov This led to the semi-synthetic modification of kanamycin A, a pivotal achievement in antibiotic development. nih.gov

The key chemical modification in the synthesis of amikacin is the regioselective acylation of the C-1 amino group on the central deoxystreptamine ring of kanamycin A. nih.govdrugbank.comnih.gov This reaction attaches an (S)-4-amino-2-hydroxybutyryl (L-HABA) side chain to the molecule. nih.govdrugbank.comnih.govthermofisher.com

The reactivity of the four amino groups in kanamycin A decreases in the order of 6'-amino, 1-amino, 3-amino, and 3"-amino. google.com Due to the higher reactivity of the 6'-amino group, direct acylation of kanamycin A is not selective and primarily yields the N-6' acylated derivative, preventing the formation of amikacin. google.comepo.org Therefore, achieving the desired C-1 acylation requires strategic chemical manipulation to block the other, more reactive amino groups. google.com The successful attachment of the L-HABA side chain at this specific position is crucial, as it sterically hinders the approach of many bacterial aminoglycoside-modifying enzymes, thereby restoring activity against resistant strains. nih.govnih.gov

The first synthesis of amikacin was reported in 1972 by researchers in Japan. drughistory.orgdoi.org Early synthetic routes focused on overcoming the challenge of regioselectivity. One of the initial strategies involved protecting the most reactive amino group at the 6' position, typically with a benzyloxycarbonyl group, before proceeding with the acylation of the C-1 amino group. epo.org However, this method often resulted in low yields and the formation of by-products due to the acylation of other amino groups, necessitating complex chromatographic purification. google.comgoogle.com

Contemporary synthesis pathways have been refined to improve yield, purity, and industrial feasibility. These modern methods emphasize greater control over regioselectivity. Key improvements include the use of more sophisticated protecting group strategies and the introduction of metal-templated synthesis. google.comgoogle.com For instance, a process was developed that involves acylating a 3,6'-di-N-protected kanamycin A derivative. This method, conducted in a heterogeneous phase with controlled pH, demonstrates significantly higher regioselectivity, favoring the formation of amikacin over its isomers. google.com After the selective acylation, the protecting groups are removed, and the resulting amikacin is purified. The final step involves reacting the amikacin base with sulfuric acid to form the stable amikacin sulfate (B86663) salt. nih.govgoogleapis.com

Strategies for Selective Synthesis and Regioselectivity Control

The central challenge in amikacin synthesis is directing the acylation reaction to the C-1 amino group, despite it not being the most reactive site on the kanamycin A molecule. google.comgoogle.com Researchers have developed sophisticated strategies to control the regioselectivity of this crucial step.

Protecting groups are fundamental to the selective synthesis of amikacin. To prevent the highly reactive 6'-amino group and other amino functions from reacting with the acylating agent, they must be temporarily blocked. google.comgoogle.com

Various acyl protecting groups have been utilized, including:

Benzyloxycarbonyl (Cbz) and substituted derivatives (e.g., p-nitrobenzyloxycarbonyl)

t-Butoxycarbonyl (Boc)

Phthaloyl

Haloalkylcarbonyl groups like trifluoroacetyl

| Protecting Group | Abbreviation | Typical Removal Method | Reference |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., with Pd/C) | google.com |

| t-Butoxycarbonyl | Boc | Treatment with mild acid (e.g., formic acid) | google.com |

| Trifluoroacetyl | TFA | Treatment with ammonia (B1221849) | epo.orggoogle.com |

| Phthaloyl | Phth | Hydrolysis with hydrazine | google.com |

A common historical pathway involved the protection of the 3- and 6'-amino groups with benzyloxycarbonyl groups. google.com Another approach first protected the 6'-amino group, then used ethyltrifluoroacetate to protect the 3"-amino group, leaving the C-1 amino group available for selective acylation. epo.orggoogle.com The choice of protecting groups and the sequence of their application and removal are critical for an efficient synthesis with high yields. google.com

An innovative strategy to enhance regioselectivity involves the use of bivalent metal cations. epo.orggoogle.com This method utilizes the ability of certain metal ions to form coordination complexes with the kanamycin A derivative, sterically hindering specific amino groups and directing the acylation to the desired C-1 position. google.com

In this process, a 3,6'-di-N-protected kanamycin A derivative is reacted with a salt of a bivalent metal, such as zinc (Zn²⁺), nickel (Ni²⁺), copper (Cu²⁺), cobalt (Co²⁺), or cadmium (Cd²⁺). epo.orggoogle.com The formation of the metal complex blocks the N-1 and N-3" positions, preventing their acylation. google.com The subsequent reaction with the activated L-HABA derivative proceeds with unexpectedly high regioselectivity, favoring the formation of the desired 1-N-acylated product. google.com After the reaction, the metal cation is removed, typically by adjusting the pH to a basic value, and the protecting groups are cleaved to yield amikacin. google.com This approach significantly improves the yield and purity of the final product by minimizing the formation of unwanted isomers. google.com

| Metal Cation | Example Salt | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Zinc Acetate (B1210297) | google.com |

| Nickel (Ni²⁺) | - | epo.orggoogle.com |

| Copper (Cu²⁺) | - | epo.orggoogle.com |

| Cobalt (Co²⁺) | - | epo.orggoogle.com |

| Manganese (Mn²⁺) | - | epo.orggoogle.com |

| Cadmium (Cd²⁺) | - | epo.orggoogle.com |

Formation and Characterization of Synthetic Byproducts and Impurities

The synthesis of amikacin sulfate is susceptible to the formation of several impurities, primarily arising from the non-specific acylation of the different amino groups on the kanamycin A molecule. antecscientific.comresearchgate.net The presence and quantity of these impurities must be carefully controlled to ensure the quality of the final pharmaceutical product. thermofisher.com

Common impurities include positional isomers of amikacin, where the L-HABA side chain is attached to an amino group other than at the C-1 position. epo.orggoogleapis.com Products resulting from double acylation are also significant byproducts. google.comantecscientific.comresearchgate.net

| Impurity Name/Designation | Description | Reference |

|---|---|---|

| Kanamycin A | Unreacted starting material. Also known as Impurity D in the European Pharmacopoeia. | thermofisher.comantecscientific.comsynzeal.com |

| BB-K11 (Impurity G) | Positional isomer with L-HABA acylation at the N-3" amino group. | google.comgoogleapis.comveeprho.com |

| BB-K29 | Positional isomer with L-HABA acylation at the N-3 amino group. | epo.orggoogleapis.com |

| 1,3"-Di-HABA Kanamycin A (Impurity B) | Product of double acylation at the N-1 and N-3" positions. | antecscientific.com |

| 1,6'-Di-HABA Kanamycin A (Impurity F) | Product of double acylation at the N-1 and N-6' positions. | antecscientific.com |

| Other Novel Impurities | Structures identified include 1-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin D and other glycosidic variants. | researchgate.net |

The characterization and quantification of these impurities are critical aspects of quality control. Due to the lack of a strong UV-absorbing chromophore in aminoglycosides, analytical methods often require derivatization or specialized detection techniques. thermofisher.com High-Performance Liquid Chromatography (HPLC) is a primary method used for analysis. researchgate.net When coupled with Mass Spectrometry (MS), such as in HPLC-MSⁿ, detailed structural information about the impurities can be obtained by analyzing their fragmentation patterns. researchgate.net Other detection methods used with HPLC include Pulsed Electrochemical Detection (PED). antecscientific.com

Identification of Impurity Profiles in Amikacin Sulfate Salt Preparations

The synthesis of amikacin sulfate begins with its parent molecule, kanamycin A. Amikacin is a semi-synthetic aminoglycoside produced by the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. antecscientific.comnih.gov This chemical modification is designed to protect the molecule from bacterial enzymes that can cause resistance. nih.gov

However, the synthesis is not perfectly regioselective, leading to the formation of several process-related impurities. google.com These impurities can include the unreacted starting material, positional isomers from acylation at different amino groups, and products of multiple acylations. antecscientific.comresearchgate.net The European Pharmacopoeia (EP) specifies nine potential impurities in amikacin, many of which are byproducts of the acylation step. researchgate.net

The identification and quantification of these impurities are primarily performed using advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). antecscientific.comontosight.ai Due to the lack of a strong chromophore in the amikacin molecule, detection often requires pre-column derivatization or specialized detectors like electrochemical detectors (ECD). antecscientific.comgoogle.com Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for the structural elucidation and characterization of unknown or novel impurities. researchgate.net

Commonly identified impurities in amikacin sulfate preparations are listed in pharmacopoeias and have been characterized through rigorous analytical studies.

Chemical Characterization of Specific Impurities (e.g., Kanamycin derivatives, Di-acylated products)

A deeper chemical characterization of specific impurities is essential for understanding their potential impact and for the development of robust analytical control strategies.

Kanamycin Derivatives: The most prominent impurity derived from the starting material is Kanamycin A itself, designated as Impurity D in the European Pharmacopoeia. antecscientific.comsynzeal.com Its presence indicates an incomplete synthesis reaction. Kanamycin A is structurally identical to amikacin but lacks the L-HABA side chain at the N-1 position. nih.gov Its concentration can increase during the preparation and storage of parenteral solutions, indicating it can also be a degradation product. google.com

Other kanamycin derivatives are positional isomers of amikacin. Amikacin Impurity A, for instance, is 3-HABA Kanamycin A, where the L-HABA chain is incorrectly attached to the amino group at the 3-position of the deoxystreptamine ring instead of the 1-position. scbt.comveeprho.com

Di-acylated Products: Di-acylated impurities arise when more than one L-HABA side chain is attached to the kanamycin A molecule. Kanamycin A has multiple amino groups that can potentially react during the acylation step. google.com The formation of these products is a key challenge in achieving high regioselectivity during synthesis. google.comgoogle.com

Examples of characterized di-acylated impurities include:

1,3-Di-HABA Kanamycin A (Impurity B): This molecule has L-HABA chains attached at both the N-1 and N-3 positions. antecscientific.com

1,6'-Di-HABA Kanamycin A (Impurity F): This impurity features L-HABA chains at the N-1 and N-6' positions. antecscientific.compharmaffiliates.com

1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A: This impurity results from double acylation at the N-1 and N-3'' positions. epo.org

The separation and identification of these di-acylated byproducts, along with other impurities, are crucial steps in the purification of amikacin to ensure that the final product meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia. uspbpep.com

Table of Compounds

Preclinical Pharmacokinetic Studies of Amikacin Sulfate Salt in Animal Models

Absorption Kinetics in Various Animal Species

Following parenteral administration, amikacin (B45834) is rapidly and almost completely absorbed. msdvetmanual.com Intramuscular (IM) administration in animals typically results in peak serum concentrations (Cmax) within 30 to 90 minutes. msdvetmanual.com The bioavailability of amikacin after IM injection is generally high, often exceeding 90%. msdvetmanual.combu.edu.eg

Studies in various animal species have demonstrated these absorption characteristics. For instance, in red-tailed hawks administered a single 20 mg/kg IM dose, mean peak amikacin serum concentrations of 65 ± 12 µg/mL were reached between 30 and 45 minutes post-injection. nih.gov In horses receiving IM injections, peak serum concentrations were observed at approximately 1 hour. nih.gov Similarly, broiler chickens given a 10 mg/kg IM dose achieved a Cmax of 15.25 µg/mL at 1.89 hours. bu.edu.eg In lactating sheep, an IM dose of 7.5 mg/kg resulted in a Cmax of 16.97 ± 1.54 µg/ml at 1.0 hour. researchgate.net

The route of administration significantly influences absorption kinetics. While IM and intravenous (IV) routes are common for systemic exposure, oral absorption of amikacin is negligible. wikipedia.org Subcutaneous administration is also utilized, with a study in greyhounds showing peak absorption at 1-2 hours. researchgate.net

Table 1: Absorption Kinetics of Amikacin in Various Animal Species Following Intramuscular Administration

| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Broiler Chickens | 10 | 15.25 | 1.89 | 95.20 | bu.edu.eg |

| Horses | 4.4 | 13.3 ± 1.6 | 1.0 | - | nih.gov |

| Horses | 6.6 | 23.0 ± 0.6 | 1.0 | - | nih.gov |

| Horses | 11.0 | 29.8 ± 3.2 | 1.0 | - | nih.gov |

| Red-Tailed Hawks | 20 | 65 ± 12 | 0.5 - 0.75 | - | nih.gov |

| Lactating Sheep | 7.5 | 16.97 ± 1.54 | 1.0 | 64.88 ± 6.16 | researchgate.net |

Distribution Characteristics within Animal Tissues and Biological Compartments

Amikacin, being a polar molecule at physiological pH, primarily distributes into the extracellular fluid. msdvetmanual.com Its penetration into most tissues is limited, with the notable exceptions of the renal cortex and the endolymph of the inner ear, where it can accumulate. msdvetmanual.com The volume of distribution (Vd) is an indicator of the extent of drug distribution. In red-tailed hawks, the Vd was estimated to be 0.28 ± 0.03 L/kg. nih.gov In lactating sheep, the Vd was 0.19 ± 0.02 L/kg after intravenous administration. researchgate.net Studies in goats have shown a Vd at steady state (Vdss) of 0.10 ± 0.03 L/kg on day 1 and 0.11 ± 0.05 L/kg on day 3 of repeated dosing. koreascience.kr

Tissue distribution studies in rabbits have shown that the kidney is the primary site of antibiotic deposition. nih.gov After intramuscular injection in rabbits, amikacin levels were found to be higher in the kidney compared to other tissues. nih.gov Encapsulating amikacin in carrier erythrocytes in rats led to increased accumulation in reticuloendothelial system organs like the liver and spleen. nih.gov In horses, amikacin has been shown to distribute into synovial and peritoneal fluids. nih.gov

Table 2: Volume of Distribution of Amikacin in Various Animal Species

| Animal Species | Route | Dose (mg/kg) | Volume of Distribution (L/kg) | Reference |

|---|---|---|---|---|

| Red-Tailed Hawks | IM | 20 | 0.28 ± 0.03 | nih.gov |

| Lactating Sheep | IV | 7.5 | 0.19 ± 0.02 | researchgate.net |

| Goats (Day 1) | IV | 10 | 0.10 ± 0.03 (Vdss) | koreascience.kr |

| Goats (Day 3) | IV | 10 | 0.11 ± 0.05 (Vdss) | koreascience.kr |

Elimination Pathways and Clearance Mechanisms in Animal Models

The primary route of elimination for amikacin is renal excretion, with the drug being largely excreted unchanged in the urine. msdvetmanual.comwikipedia.org This process is predominantly mediated by glomerular filtration. msdvetmanual.comwikipedia.org

In animal models, a significant portion of an administered amikacin dose is recovered in the urine. msdvetmanual.com Studies show that 80-90% of the drug is excreted via the kidneys within 24 hours of intramuscular administration. msdvetmanual.com The renal clearance of amikacin is closely correlated with the glomerular filtration rate (GFR). nih.govnih.gov In rats, amikacin administration was found to decrease creatinine (B1669602) clearance, indicating an effect on glomerular function. nih.gov A study in rats also demonstrated that amikacin can affect renal acid excretion, with a marked decrease in GFR observed at high doses. nih.gov In rabbits, amikacin appeared to have lower intrinsic renal toxicity compared to gentamicin (B1671437) and dibekacin (B1670413), which was correlated with its tubular reabsorption. asm.org

While renal excretion is the main elimination pathway, a small fraction of amikacin may be eliminated through other routes. However, amikacin is not significantly metabolized in the body. wikipedia.orgwho.int The drug that accumulates in deep tissue compartments, such as the renal cortex, is released slowly over a protracted period. msdvetmanual.com In a study with low-clearance liposomal amikacin in rhesus monkeys, urinary clearance accounted for approximately 43% of the total plasma clearance after repeated dosing, suggesting other clearance mechanisms for this specific formulation. nih.gov

Table 3: Elimination Half-Life and Clearance of Amikacin in Various Animal Species | Animal Species | Route | Dose (mg/kg) | Elimination Half-Life (hours) | Total Body Clearance | Reference | | :--- | :--- | :--- | :--- | :--- | | Red-Tailed Hawks | IM | 20 | 2.02 ± 0.63 | - | nih.gov | | Broiler Chickens | IV | 10 | 4.48 | 0.08 L/h/kg | bu.edu.eg | | Horses | IV | 4.4 | 1.44 | - | nih.gov | | Horses | IV | 6.6 | 1.57 | - | nih.gov | | Horses | IV | 11.0 | 1.14 | - | nih.gov | | Lactating Sheep | IV | 7.5 | 1.64 ± 0.06 | 1.36 ± 0.1 ml/min/kg | researchgate.net | | Goats (Day 1) | IV | 10 | 1.00 ± 0.28 | 0.07 ± 0.02 L/h/kg | koreascience.kr | | Goats (Day 3) | IV | 10 | 1.22 ± 0.29 | 0.06 ± 0.01 L/h/kg | koreascience.kr | | Sprague-Dawley Rats | IP | 10 | 5.87 | - | jidc.orgnih.gov | | Cows | IV | 25 | 1.33 ± 0.029 | - | akjournals.com | | Cows | IM | 25 | 2.75 ± 0.38 | - | akjournals.com |

Pharmacokinetic Modeling in Preclinical Animal Investigations

Pharmacokinetic models are essential for characterizing the disposition of amikacin in animal bodies. Both compartmental and non-compartmental models have been employed in preclinical studies.

A two-compartment open model was found to best describe the disposition of amikacin in broiler chickens following intravenous injection. bu.edu.eg In horses, a single-compartment model was used to describe the elimination kinetics after intramuscular administration. nih.gov The elimination kinetics of aminoglycosides, including amikacin, often follow a three-compartment model, which accounts for a deep tissue compartment, likely representing the binding of the drug in renal tubular cells. msdvetmanual.com

Non-compartmental analysis has also been widely used to determine pharmacokinetic parameters. For instance, in a study in Sprague-Dawley rats investigating drug interactions, non-compartmental analysis was used to estimate parameters such as the area under the concentration-time curve (AUC), elimination rate constant (Ke), and elimination half-life (t1/2e). jidc.orgnih.govresearchgate.net Similarly, a model-independent method was used to analyze the pharmacokinetics of amikacin encapsulated in carrier erythrocytes in rats. nih.govoup.com Physiologically based pharmacokinetic (PBPK) models are also being developed to predict tissue exposures of amikacin. frontiersin.org

Influence of Co-administered Compounds on Amikacin Sulfate (B86663) Salt Pharmacokinetics in Animal Models

The co-administration of other drugs can alter the pharmacokinetic profile of amikacin. Studies in animal models have investigated these potential interactions.

In Sprague-Dawley rats, the concurrent administration of aminophylline (B1665990) with amikacin resulted in a significant decrease in amikacin's maximum concentration (Cmax) and area under the curve (AUC), while the elimination rate constant (Ke) increased and the elimination half-life (t1/2) decreased. jidc.orgnih.govresearchgate.net This suggests that aminophylline may enhance the elimination of amikacin. jidc.org

Another study in Sprague-Dawley rats investigated the effect of pre-treatment with betamethasone (B1666872) on amikacin pharmacokinetics. The results showed that betamethasone pre-treatment led to a lower Cmax and AUC for amikacin, a faster elimination rate, and a shorter half-life. iapchem.orgsrce.hrresearchgate.net It is suggested that betamethasone may increase the glomerular filtration rate, thereby accelerating the renal elimination of amikacin. srce.hr

Table 4: Influence of Co-administered Compounds on Amikacin Pharmacokinetics in Sprague-Dawley Rats

| Treatment Group | Cmax | AUC₀→∞ | Ke (hours⁻¹) | t₁/₂ (hours) | Reference |

|---|---|---|---|---|---|

| Amikacin only | 42.4 µmol/L | 84.9 µmol/L/h | 0.12 | 5.87 | jidc.orgnih.gov |

| Amikacin + Aminophylline | 19.0 µmol/L | 41.4 µmol/L/h | 0.24 | 2.88 | jidc.orgnih.gov |

| Saline + Amikacin | 31.4 µmol L⁻¹ | 153.5 µmol h L⁻¹ | 0.18 | 3.9 | iapchem.org |

Advanced Analytical Methodologies for Amikacin Sulfate Salt

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of amikacin (B45834) sulfate (B86663), enabling its separation from impurities, degradation products, and its synthetic precursor, kanamycin (B1662678). oup.comnih.govthermofisher.com Various chromatographic modes have been developed to overcome the analytical hurdles posed by amikacin's high polarity and low volatility.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the assay of amikacin sulfate. researchgate.net Due to the compound's inability to absorb UV light, direct analysis is often not feasible. oup.comnih.gov Consequently, many HPLC methods incorporate a derivatization step. researchgate.net Reversed-phase (RP) HPLC is the most common approach, where amikacin, after derivatization, is separated on a nonpolar stationary phase like C18. oup.comnih.govnih.gov

A typical RP-HPLC method involves pre-column derivatization followed by isocratic or gradient elution. For instance, a validated method uses a Spherisorb C18 column with a mobile phase of acetonitrile (B52724) and 0.1 M sodium acetate (B1210297) buffer (pH 5.0) in a 25:75 (v/v) ratio, with detection at 330 nm after derivatization. oup.comnih.gov Another study optimized an RP-HPLC method using a C18 column with a mobile phase of acetonitrile and acetate buffer (25:75 v/v) at a flow rate of 2 mL/min, achieving a retention time of 8.9 minutes. ijpsr.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UHPLC method for amikacin in human serum utilized a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 0.4 mL/min. phmethods.netphmethods.net Detection was performed using a fluorescence detector after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). phmethods.netphmethods.net This method demonstrated excellent linearity and a low limit of detection (LOD) of 50 ng/mL. phmethods.netphmethods.net

| Parameter | HPLC Method oup.comnih.gov | UHPLC Method phmethods.netphmethods.net |

|---|---|---|

| Technique | RP-HPLC | RP-UHPLC |

| Column | Spherisorb C18 ODS2 (250 × 4.6 mm, 5 µm) | Shim-Pack XR-ODS III C18 (150 X 2.1 mm, 2.1 µm) |

| Mobile Phase | Acetonitrile:0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v) | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 2.0 mL/min | 0.4 mL/min |

| Detection | Photo-Diode Array (PDA) at 330 nm | Fluorescence (Ex: 265 nm, Em: 315 nm) |

| Derivatization | Pre-column (Hantzsch reaction) | Pre-column (FMOC-Cl) |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode well-suited for highly polar compounds like amikacin. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. One method describes the analysis of eight aminoglycosides, including amikacin, on a mixed-mode Amaze TCH column, which combines HILIC and cation-exchange mechanisms. helixchrom.com This approach used a mobile phase of acetonitrile, water, and ammonium (B1175870) formate (B1220265) with Evaporative Light Scattering Detection (ELSD). helixchrom.com

Ion Chromatography (IC), specifically High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD), is the method stipulated in the United States Pharmacopeia (USP) for the assay of amikacin and its related impurity, kanamycin. thermofisher.comwaters.com This technique separates aminoglycosides based on the weak acidic nature of their hydroxyl groups at high pH. The analysis is performed on a specialized column (e.g., CarboPac MA1) with an alkaline eluent such as sodium hydroxide. thermofisher.com The PAD system allows for the direct detection of these non-chromophoric compounds. waters.com IC is also used to determine the sulfate counter-ion and other anionic impurities in amikacin sulfate drug substances. thermofisher.com

Thin Layer Chromatography (TLC) is a simpler chromatographic technique primarily used for the identification and purity assessment of amikacin sulfate. Pharmacopoeial methods, such as those in the Japanese and European Pharmacopoeias, describe TLC for identity testing and the detection of related substances. nihs.go.jpuspbpep.com

In a typical method, amikacin sulfate is spotted on a silica (B1680970) gel plate. nihs.go.jpuspbpep.com The plate is then developed using a mobile phase, such as a mixture of water, ammonia (B1221849) water, methanol, and methylene (B1212753) chloride. nihs.go.jpuspbpep.com After development, the plate is dried and sprayed with a visualization agent, commonly a ninhydrin (B49086) solution, followed by heating. nihs.go.jpuspbpep.com The principal spot corresponding to amikacin should match the Rf value of a reference standard, and any impurity spots are compared against a diluted standard. nihs.go.jp

Derivatization is a critical strategy in the analysis of amikacin, converting it into a derivative with properties more suitable for detection, most commonly by UV or fluorescence detectors. pnu.ac.irtandfonline.com

Pre-column Derivatization: This is the most common approach, where the derivatization reaction is performed before the sample is injected into the chromatograph. oup.comnih.gov

Hantzsch Condensation Reaction: This reaction is used to form a colored product that can be detected by a UV or Diode Array Detector (DAD). oup.comnih.govnih.gov The reaction involves mixing amikacin with the Hantzsch reagent (a mixture of acetylacetone, formaldehyde (B43269), and an acetate buffer) and heating the mixture. nih.gov The resulting derivative is then separated and quantified by RP-HPLC. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with the primary amino groups of amikacin to form a highly fluorescent derivative. phmethods.netphmethods.net This allows for very sensitive detection using a fluorescence detector. Glycine is often added after the reaction to stabilize the fluorescent complex. phmethods.netphmethods.net

1-naphthoyl chloride: This agent is used to create a derivative that absorbs strongly in the UV region, allowing for detection at 295 nm. tandfonline.comtandfonline.com The reaction is typically carried out in pyridine. tandfonline.com

Other Reagents: Various other reagents have been employed, including 4-chloro-3,5-dinitrobenzotrifluoride, ninhydrin, and o-phthalaldehyde (B127526) (OPA). pjps.pksigmaaldrich.com

Post-column Derivatization: In this strategy, the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. pnu.ac.ir While less common than pre-column derivatization for amikacin, it avoids the potential issue of forming multiple derivative products that could complicate the chromatogram. pnu.ac.ir

| Reagent | Reaction Principle | Detection Method | Reference |

|---|---|---|---|

| Hantzsch Reagent | Condensation reaction with primary amines | UV/DAD (e.g., 330-340 nm) | oup.comnih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Forms fluorescent adduct with amines | Fluorescence (e.g., Ex 265 nm, Em 315 nm) | phmethods.netphmethods.net |

| 1-naphthoyl chloride | Forms UV-absorbing derivative | UV (e.g., 295 nm) | tandfonline.comtandfonline.com |

| Ninhydrin | Forms a colored product (Ruhemann's purple) with primary amines | UV/Visible (e.g., 400 nm or 650 nm) | pjps.pkscielo.br |

| o-phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol | Fluorescence | nih.gov |

Electrochemical Methods

Electrochemical methods provide sensitive and specific means for the determination of amikacin sulfate. pnu.ac.ir These techniques are particularly useful as they can sometimes be applied with minimal sample pretreatment.

Polarography and Cyclic Voltammetry

Polarographic techniques have been developed for amikacin analysis. One such method is single-scan oscillopolarography, which has been applied to the formaldehyde derivative of amikacin. nih.gov In a Britton-Robinson buffer solution at pH 8.0, the peak current of the derivative is proportional to the amikacin concentration. nih.gov This method has demonstrated a linear range from 6.0 x 10⁻⁷ to 5.0 x 10⁻⁵ mol/L, with a detection limit of 2.4 x 10⁻⁷ mol/L. nih.gov Cyclic voltammetry has also been utilized in the analysis of amikacin, for instance, in studies involving modified glassy carbon electrodes to monitor its release from coatings on bone implants. nvsu.ru

Amperometry and Pulsed Amperometric Detection (PAD)

Amperometry, particularly when coupled with chromatography, is a highly effective analytical approach. americanlaboratory.com The United States Pharmacopeia (USP) monograph for amikacin assay specifies a method using High Performance Anion Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD). waters.comwaters.com This technique leverages a gold electrode for detection and is suitable for analyzing aminoglycosides which lack chromophores. americanlaboratory.comnih.gov The method demonstrates excellent linear response and meets USP system suitability requirements for resolution, tailing factor, and repeatability, making it suitable for the assay of amikacin in pharmaceutical products. waters.comwaters.com

Other Analytical Approaches: Chemiluminescence, Rayleigh Scattering, Immunoassays, Microbial Assays

A diverse array of other analytical techniques is available for the quantification of amikacin sulfate.

Chemiluminescence (CL): Chemiluminescence methods are known for their high sensitivity. researchgate.net One approach is based on the inhibition of the chemiluminescence emission from the luminol-hydrogen peroxide system catalyzed by Copper (Cu(II)). nih.gov Amikacin forms a complex with the copper catalyst, thereby inhibiting the reaction. This method has a linear range of 9.89-20 mg/L and a detection limit of 2.97 mg/L. nih.gov Conversely, another method utilizes the enhancement of the CL signal from a luminol (B1675438) system with a trivalent copper-periodate complex (DPC) as an oxidant. researchgate.net In the presence of amikacin sulfate, the CL intensity is enhanced, allowing for quantification in the range of 4.0×10⁻⁹ to 4.0×10⁻⁶ g/mL, with a detection limit of 1.2×10⁻⁹ g/mL. researchgate.net

Rayleigh Scattering: This spectrometric method is mentioned as a potential analytical technique for amikacin, although it is less commonly detailed in readily available literature compared to other methods. pnu.ac.ir

Immunoassays: Immunoassays are preferred methods for measuring amikacin levels in serum and produce results comparable to other techniques. medscape.com A common format is the homogeneous particle-enhanced turbidimetric immunoassay. thermofisher.com This assay is based on the competition between amikacin in a sample and amikacin coated onto a microparticle for binding sites on an anti-amikacin antibody. thermofisher.com The agglutination of the microparticles is inhibited by the presence of amikacin in the sample, and the rate of absorbance change is measured photometrically. thermofisher.com Another format is the homogenous enzyme immunoassay, which involves competition between the drug in the sample and a drug labeled with an enzyme (like glucose-6-phosphate dehydrogenase) for antibody binding sites. avma.org

Microbial Assays: These assays determine the potency of amikacin based on its inhibitory effect on microbial growth. scielo.brnih.gov The agar (B569324) diffusion method is a common technique where zones of inhibition on agar plates inoculated with a susceptible microorganism, such as Staphylococcus aureus, are measured. scielo.brscielo.br The size of the inhibition zone correlates with the concentration of the antibiotic. scielo.br Another approach is the turbidimetric method, which measures the inhibition of microbial growth in a liquid culture by assessing the turbidity of the solution. nih.gov A specific strain of Providencia stuartii, resistant to other antibiotics but not amikacin, has also been used as the test organism to ensure assay specificity. nih.gov

Method Validation and Performance Parameters for Amikacin Sulfate Salt Analysis

Validation of analytical methods for amikacin sulfate is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure reliability and accuracy. benthamdirect.com Key performance parameters that are consistently evaluated across different analytical techniques include linearity, range, accuracy, precision, sensitivity, and robustness. benthamdirect.comnih.gov

Linearity and Range: Methods are tested across a range of concentrations to establish a linear relationship between the analytical signal and the concentration of amikacin. For HPLC methods, linear ranges such as 10–50 µg/mL and 0.10–25.0 µg/mL have been reported. nih.govijpsr.com Spectrophotometric methods have shown linearity in ranges like 10-50 µgmL-1, while microbial assays are linear from 1 - 16 µgmL-1. scielo.br

Accuracy: Accuracy is typically assessed through recovery studies, with results often expressed as a percentage. High accuracy is consistently reported, with recovery values generally falling between 98.08% and 100.72%. researchgate.net One HPLC method reported an accuracy of 99.88 ± 0.42%. benthamdirect.com

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). researchgate.net Results are expressed as the relative standard deviation (%RSD), with values typically required to be less than 2.0% or 5.0%, depending on the method. scielo.brresearchgate.net

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For a spectrophotometric method using ninhydrin, LOD and LOQ were found to be 0.98 and 2.97 µg/mL, respectively. scielo.br A highly sensitive HPLC method reported LOD and LOQ values of 0.024 and 0.071 µg/mL. nih.gov

Robustness: Robustness is tested by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, detection wavelength) and observing the effect on the results. benthamdirect.comijpsr.com Low %RSD values (e.g., <0.5%) indicate the method is robust. benthamdirect.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For amikacin, this often involves demonstrating that the method can separate the main drug from its synthetic precursor, kanamycin, and from various degradation products generated under stress conditions (acidic, alkaline, oxidative, etc.). benthamdirect.comoup.com

| Analytical Method | Parameter | Reported Value/Range | Reference |

|---|---|---|---|

| HPLC | Linearity Range | 12.5-125% of nominal concentration | benthamdirect.com |

| HPLC | Accuracy (% Recovery) | 99.88 ± 0.42% | benthamdirect.com |

| HPLC | Precision (%RSD) | <1.2% | benthamdirect.com |

| Spectrophotometry (Ninhydrin) | LOD | 0.98 µg/mL | scielo.br |

| Spectrophotometry (Ninhydrin) | LOQ | 2.97 µg/mL | scielo.br |

| Microbial Assay (Agar Diffusion) | LOD | 1.07 µg/mL | scielo.br |

| Microbial Assay (Agar Diffusion) | LOQ | 3.24 µg/mL | scielo.br |

| Chemiluminescence (Inhibition) | Linearity Range | 9.89-20 mg/L | nih.gov |

| Chemiluminescence (Inhibition) | LOD | 2.97 mg/L | nih.gov |

| Oscillopolarography | LOD | 2.4 x 10⁻⁷ mol/L | nih.gov |

Linearity and Detection/Quantification Limits

Method validation rigorously establishes the linear relationship between the concentration of the analyte and the analytical signal. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of the method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Several studies have demonstrated the linearity of various analytical methods for this compound over a range of concentrations. For instance, an HPLC method with pre-column derivatization using Hantzsch reagent was found to be linear in the concentration range of 0.10–25.0 µg/mL. nih.gov Another HPLC method reported linearity in a concentration range of 12.5-125% of the analytical concentration. researchgate.net A capillary electrophoresis method showed linearity from 1.9 to 10 μg/mL. researchgate.net These methods exhibit high correlation coefficients (R²), typically greater than 0.999, indicating a strong linear relationship. nih.govresearchgate.net The sensitivity of these methods is demonstrated by their low LOD and LOQ values.

Below is a summary of linearity and sensitivity data from various validated methods for the analysis of this compound.

| Analytical Technique | Linear Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-DAD (Hantzsch reagent) | 0.10–25.0 µg/mL | Not Specified | 0.024 µg/mL | 0.071 µg/mL | nih.gov |

| Capillary Electrophoresis (C4D) | 1.9–10 µg/mL | 0.9991 | 0.649 µg/mL | 1.9 µg/mL | researchgate.net |

| Spectrophotometry (Vanillin reagent) | 10-50 µg/mL | 0.9991-0.9998 | Not Specified | Not Specified | researchgate.net |

| Molecularly Imprinted SPR Nanosensor | 0.01-0.15 µg/mL | Not Specified | 0.0025 µg/mL | Not Specified | researchgate.net |

Precision, Accuracy, Specificity, and Robustness Studies

The reliability of an analytical method is confirmed through rigorous evaluation of its precision, accuracy, specificity, and robustness.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Studies report both intra-day (repeatability) and inter-day (intermediate precision) data, with %RSD values typically below 2%, indicating high precision. researchgate.net For one HPLC method, the precision was found to be less than 1.2% RSD. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. High recovery percentages, generally in the range of 98-102%, demonstrate the accuracy of the method. An HPLC method for Amikacin sulfate showed high accuracy with a mean recovery of 99.88% ± 0.42%. researchgate.net Another spectrophotometric method reported a percentage of recovery between 103-106.4%. researchgate.net

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Precision (%RSD) | HPLC | <1.2% | researchgate.net |

| Accuracy (% Recovery) | HPLC | 99.88 ± 0.42% | researchgate.net |

| Precision (%RSD) | Spectrophotometry | 0.004-0.005% | researchgate.net |

| Accuracy (% Recovery) | Spectrophotometry | 103-106.4% | researchgate.net |

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Amikacin sulfate, specificity is crucial for separating the active ingredient from its main process-related impurity, kanamycin sulfate. oup.comoup.com Method specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. oup.comnih.gov The developed methods should be able to resolve the amikacin peak from any degradation products formed and from known impurities, thus proving they are stability-indicating. oup.comresearchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate are varied. oup.comnih.gov A robust method shows minimal variation in results, with %RSD values often below 2% for any changes, as demonstrated in a study where the robustness was found to be less than 0.5% RSD. researchgate.net

Application in Impurity Profiling and Quality Control of this compound

Advanced analytical methods are fundamental to the impurity profiling and quality control of this compound. Impurity profiling is the identification, and quantification of impurities in a drug substance. researchgate.net For Amikacin sulfate, a key focus is on controlling process-related impurities, the most significant of which is kanamycin sulfate, the starting material for its semi-synthesis. oup.comoup.com

Pharmacopoeial monographs, such as the United States Pharmacopeia (USP), set strict limits for impurities. pharmacopeia.cnpharmacopeia.cn The USP monograph for Amikacin describes an HPLC method using an electrochemical detector and specifies a resolution of not less than 3 between the amikacin and kanamycin peaks, ensuring adequate separation for accurate quantification. oup.compharmacopeia.cn Validated HPLC methods are routinely used in quality control laboratories to ensure that batches of Amikacin sulfate meet these specifications. klivon.com These methods allow for the precise quantification of kanamycin and other potential impurities, ensuring the safety and efficacy of the final drug product. google.com

The stability-indicating nature of many validated HPLC methods is also critical for quality control. researchgate.net By being able to separate and quantify degradation products, these methods are used in stability studies to assign a shelf-life to the drug product. Routine quality control testing involves using these validated analytical procedures to confirm the identity, purity, and potency of Amikacin sulfate in both the bulk drug substance and finished pharmaceutical formulations. klivon.com